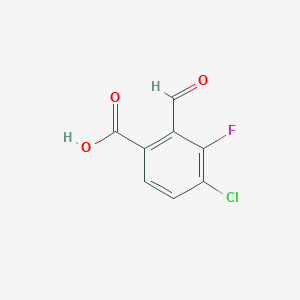

4-Chloro-3-fluoro-2-formylbenzoic acid

説明

特性

IUPAC Name |

4-chloro-3-fluoro-2-formylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClFO3/c9-6-2-1-4(8(12)13)5(3-11)7(6)10/h1-3H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQMBUVAEMZBLNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)C=O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Retrosynthesis of 4 Chloro 3 Fluoro 2 Formylbenzoic Acid

Analysis of Precursor Selection and Availability for Diverse Synthetic Pathways

One of the most logical starting points is 4-chloro-3-fluorobenzoic acid . This precursor already contains the desired chloro and fluoro substituents in the correct positions relative to the carboxylic acid group. Its availability from commercial suppliers makes it an attractive option, streamlining the synthetic effort to the crucial ortho-formylation step.

An alternative and equally viable precursor is 4-chloro-3-fluorotoluene (B1349368) . researchgate.net The synthesis of this compound has been reported from o-nitro-p-toluidine through a sequence involving a diazo reaction, Sandmeyer reaction, reduction, and Schiemann reaction, with a reported purity of ≥ 99.9% (GC). researchgate.net Starting from this toluene (B28343) derivative, the synthetic strategy would involve the oxidation of the methyl group to a carboxylic acid, followed by the introduction of the formyl group at the ortho position. The commercial availability of 4-chloro-3-fluorotoluene further enhances its utility as a strategic precursor. chemscene.combldpharm.comnih.gov

A third approach could commence from a more fundamental building block like 1-chloro-2-fluorobenzene . This would necessitate the introduction of both the carboxyl and formyl groups, presenting a more complex synthetic challenge but offering flexibility in the order of functional group installation.

The choice among these precursors is often guided by factors such as cost, availability, and the chemist's familiarity with the required downstream transformations. The following table summarizes the key precursors and their potential synthetic utility.

| Precursor | CAS Number | Key Synthetic Transformation(s) Required | Availability |

| 4-Chloro-3-fluorobenzoic acid | 403-17-8 | Ortho-formylation | Commercially Available |

| 4-Chloro-3-fluorotoluene | 5527-94-6 | Methyl group oxidation, Ortho-formylation | Commercially Available chemscene.combldpharm.comnih.gov |

| 1-Chloro-2-fluorobenzene | 348-51-6 | Carboxylation, Formylation | Commercially Available nih.gov |

Detailed Examination of Proposed and Established Synthetic Routes

Based on the available precursors, several synthetic routes can be proposed for the preparation of 4-Chloro-3-fluoro-2-formylbenzoic acid. These routes hinge on the strategic and regioselective introduction of the formyl, chloro, and fluoro moieties, as well as the careful control of the oxidation states of the carbonyl and carboxyl groups.

Regioselective Introduction of Formyl, Chloro, and Fluoro Moieties

The primary challenge in the synthesis of 4-Chloro-3-fluoro-2-formylbenzoic acid lies in achieving the desired 1,2,3,4-substitution pattern on the benzene (B151609) ring.

Starting from 4-chloro-3-fluorobenzoic acid , the key transformation is the regioselective introduction of the formyl group at the C-2 position. A powerful strategy for this is directed ortho-metalation (DoM) . thieme-connect.deacs.orgrsc.orgsemanticscholar.orgnih.govacs.org The carboxylic acid group, after deprotonation to the carboxylate, acts as a directing group, facilitating the removal of a proton at the adjacent ortho position by a strong base, typically an organolithium reagent like n-butyllithium or s-butyllithium in the presence of a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA). rsc.org The resulting aryllithium intermediate can then be trapped with a suitable formylating agent, such as N,N-dimethylformamide (DMF), to introduce the formyl group. thieme-connect.decommonorganicchemistry.com The fluorine atom at the 3-position can also act as a directing group in ortho-lithiation, potentially reinforcing the directing effect of the carboxylate. thieme-connect.desemanticscholar.org

Alternatively, if starting from 4-chloro-3-fluorotoluene , the chloro and fluoro groups are already in place. The challenge then becomes the regioselective introduction of the carboxyl and formyl groups. A plausible sequence involves the oxidation of the methyl group to a carboxylic acid first, leading to 4-chloro-3-fluorobenzoic acid, which can then be formylated as described above.

Strategic Control over Oxidation States of Carbonyl and Carboxyl Groups

When devising a synthetic route, it is crucial to consider the oxidation states of the carbon atoms that will become the carboxyl and formyl groups.

If the synthesis begins with 4-chloro-3-fluorotoluene , the methyl group is at the lowest oxidation state. Its conversion to a carboxylic acid requires a strong oxidizing agent. Common reagents for the oxidation of alkylbenzenes to benzoic acids include potassium permanganate (B83412) (KMnO4) or chromic acid. sci-hub.se More modern and environmentally benign methods often utilize catalytic air oxidation in the presence of cobalt or manganese salts. acs.orgresearchgate.netmdpi.com

The formyl group is at an intermediate oxidation state between an alcohol and a carboxylic acid. Its direct introduction at the aldehyde oxidation state is typically achieved using formylating agents like DMF. thieme-connect.decommonorganicchemistry.com If a route were to proceed through a hydroxymethyl intermediate, a subsequent selective oxidation would be necessary to furnish the aldehyde without over-oxidation to the carboxylic acid.

Optimization of Reaction Conditions for Scalability and Efficiency

For any proposed synthetic route to be practical, the optimization of reaction conditions is paramount to ensure high yields, purity, and scalability.

In the case of directed ortho-metalation , temperature control is critical. These reactions are typically carried out at low temperatures (-78 °C) to prevent side reactions and ensure the stability of the organolithium intermediates. organic-chemistry.org The choice of the organolithium reagent (n-BuLi, s-BuLi, or t-BuLi) and the solvent system can significantly impact the efficiency and regioselectivity of the lithiation. commonorganicchemistry.commt.com For large-scale production, the handling of pyrophoric organolithium reagents requires specialized equipment and safety protocols. mt.com Flow chemistry is emerging as a safer and more scalable alternative for conducting lithiation reactions. vapourtec.com

For the oxidation of 4-chloro-3-fluorotoluene , optimization would involve screening different oxidizing agents, catalysts, reaction times, and temperatures to maximize the yield of the benzoic acid while minimizing the formation of byproducts. researchgate.net Catalytic air oxidation, for instance, offers a more sustainable and cost-effective approach for large-scale production compared to stoichiometric permanganate or chromate (B82759) oxidations. acs.org

Catalytic Approaches in the Synthesis of 4-Chloro-3-fluoro-2-formylbenzoic acid

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability. In the context of synthesizing 4-Chloro-3-fluoro-2-formylbenzoic acid, catalytic approaches can be envisioned for several key steps.

Metal-Catalyzed Functionalization and Coupling Reactions

While directed ortho-metalation is a powerful stoichiometric method, recent advances in C-H activation have led to the development of catalytic alternatives. Ruthenium-catalyzed ortho-C-H allylation of benzoic acids has been reported, showcasing the potential for catalytic functionalization at the ortho position. nih.gov Although a direct catalytic ortho-formylation of benzoic acids is still a developing area, the principles of C-H activation could potentially be applied.

Another catalytic approach could involve a palladium-catalyzed formylation of an aryl halide . organic-chemistry.orgacs.orgresearchgate.netnih.gov For instance, if a precursor such as 2-bromo-4-chloro-3-fluorobenzoic acid could be synthesized, a palladium-catalyzed carbonylation with a hydride source could introduce the formyl group. This strategy, however, relies on the regioselective synthesis of the required polyhalogenated precursor. The following table provides a summary of potential reaction types and their applicability.

| Reaction Type | Precursor | Reagents/Catalyst | Product |

| Directed Ortho-Metalation | 4-Chloro-3-fluorobenzoic acid | 1. s-BuLi, TMEDA2. DMF | 4-Chloro-3-fluoro-2-formylbenzoic acid |

| Oxidation | 4-Chloro-3-fluorotoluene | KMnO4 or Co/Mn catalyst, O2 | 4-Chloro-3-fluorobenzoic acid |

| Palladium-Catalyzed Formylation | 2-Bromo-4-chloro-3-fluorobenzoic acid | Pd catalyst, CO, H2 source | 4-Chloro-3-fluoro-2-formylbenzoic acid |

Organocatalysis in Specific Synthetic Transformations

The synthesis of a multi-functionalized aromatic ring like 4-Chloro-3-fluoro-2-formylbenzoic acid involves several key transformations where organocatalysis could theoretically be applied. A plausible retrosynthetic analysis suggests the molecule can be constructed from a simpler precursor, such as 4-chloro-3-fluorobenzoic acid, through a targeted formylation step.

Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, offers significant advantages, including mild reaction conditions and reduced metal contamination. mdpi.com While traditional syntheses of analogous compounds often rely on metal-based catalysts or stoichiometric reagents, organocatalytic alternatives represent a frontier for development.

One of the critical steps in a proposed synthesis is the introduction of the formyl group ortho to the carboxylic acid. This is classically achieved via directed ortho-metalation, a process that uses stoichiometric organolithium reagents and is therefore not catalytic. However, the broader field of organocatalysis has developed methods for transformations on similar functional groups. For instance, the Jørgensen–Hayashi catalyst, a diarylprolinol silyl (B83357) ether, is well-known for mediating a variety of asymmetric reactions on aldehydes. beilstein-journals.org While its direct application to the C-H formylation of a benzoic acid is not established, its success in complex aldehyde manipulations highlights the potential for future organocatalyst design to tackle such challenging C-H functionalization reactions.

An example of a relevant transformation where organocatalysis has proven effective is the asymmetric fluorination of α-chloroaldehydes. beilstein-journals.org This process, mediated by a chiral secondary amine catalyst, demonstrates that organocatalysts can operate effectively on molecules containing halogens and aldehyde functionalities, suggesting that derivatives of 4-Chloro-3-fluoro-2-formylbenzoic acid could be viable substrates for further organocatalytic modifications. beilstein-journals.org The development of a direct organocatalytic C-H formylation for this specific substrate remains a target for future research, which would circumvent the need for harsh organometallic reagents.

Green Chemistry Principles in Synthetic Design and Implementation

The principles of green chemistry provide a framework for evaluating and improving the environmental footprint of chemical syntheses. acs.orgwjpmr.com Key metrics include atom economy and reaction efficiency, alongside efforts to minimize solvent use and waste generation. acs.orgresearchgate.net

Assessment of Atom Economy and Reaction Efficiency

Atom economy is a theoretical measure of how many atoms from the reactants are incorporated into the final desired product. jocpr.com A proposed "classical" synthesis of 4-Chloro-3-fluoro-2-formylbenzoic acid might start from 4-chloro-3-fluorotoluene. The pathway would involve two main steps:

Oxidation of the methyl group to a carboxylic acid.

Directed ortho-formylation to install the aldehyde.

The atom economy for such a pathway is often low due to the use of stoichiometric reagents that are not incorporated into the final product. For example, using potassium permanganate (KMnO₄) for the oxidation and a directed ortho-metalation sequence for formylation (using n-butyllithium and a formylating agent like N,N-dimethylformamide) results in significant inorganic and organic byproducts.

The table below outlines a theoretical atom economy calculation for this proposed classical route.

Table 1: Theoretical Atom Economy for a Plausible Classical Synthesis

| Reaction Step | Reactants | Molar Mass of Reactants ( g/mol ) | Desired Product | Molar Mass of Product ( g/mol ) | Stoichiometric Byproducts | % Atom Economy |

|---|---|---|---|---|---|---|

| 1. Oxidation | 4-Chloro-3-fluorotoluene (C₇H₆ClF), 2x KMnO₄, H₂O | 144.57 + 2(158.03) + 18.02 = 478.65 | 4-Chloro-3-fluorobenzoic acid (C₇H₄ClFO₂) | 174.55 | 2x MnO₂, 2x KOH | 36.5% |

| 2. Formylation | 4-Chloro-3-fluorobenzoic acid (C₇H₄ClFO₂), 2x n-BuLi, DMF (C₃H₇NO) | 174.55 + 2(64.06) + 73.09 = 375.76 | 4-Chloro-3-fluoro-2-formylbenzoic acid (C₈H₄ClFO₃) | 202.57 | 2x Butane, Lithium dimethylamide | 53.9% |

Reaction efficiency, which is calculated by multiplying the atom economy by the reaction yield, would be even lower, highlighting the wastefulness of such a route. chegg.com

Development of Solvent-Minimizing and Waste-Reducing Protocols

A core tenet of green chemistry is the reduction of waste, which is intrinsically linked to high atom economy and the use of catalytic, rather than stoichiometric, reagents. researchgate.net The development of greener protocols for synthesizing 4-Chloro-3-fluoro-2-formylbenzoic acid would focus on improving the key transformations identified above.

Solvent Minimization: Many organic reactions are performed in volatile organic compounds (VOCs), which contribute to environmental pollution. Solvents can account for 50-80% of the mass in a standard chemical operation. acs.org Green alternatives include:

Solvent-free reactions: Performing reactions in the melt or using solid-state grinding can eliminate solvent use entirely. wjpmr.com

Aqueous synthesis: Water is a non-toxic, non-flammable, and inexpensive solvent. For the oxidation step, using an aqueous solution of a greener oxidant like hydrogen peroxide with a recyclable catalyst could be a viable alternative. mdpi.com

Greener Solvents: If a solvent is necessary, replacing hazardous solvents like chlorinated hydrocarbons or ethers with bio-based solvents (e.g., Cyrene, 2-methyl-THF) or ionic liquids can reduce environmental impact.

Waste Reduction Protocols: The primary source of waste in the classical proposed synthesis is the use of stoichiometric reagents.

Catalytic Oxidation: Replacing potassium permanganate with a catalytic system is a crucial improvement. Transition metal catalysts (e.g., based on cobalt or manganese) with molecular oxygen or hydrogen peroxide as the terminal oxidant can convert toluenes to benzoic acids with water as the only byproduct, dramatically increasing atom economy and reducing inorganic waste.

Catalytic C-H Functionalization: The most significant challenge from a green perspective is the formylation step. Directed ortho-metalation is effective but generates substantial waste. The long-term goal is to develop catalytic C-H activation/formylation reactions. While not yet routine for this specific substrate, this area of research seeks to use a sub-stoichiometric amount of a catalyst to directly functionalize a C-H bond, which would represent an ideal, atom-economical transformation.

By redesigning the synthetic approach to incorporate catalytic reactions and minimize solvent use, the environmental profile for the production of 4-Chloro-3-fluoro-2-formylbenzoic acid could be substantially improved, aligning its synthesis with the principles of modern, sustainable chemistry.

Mechanistic Investigations and Chemical Reactivity of 4 Chloro 3 Fluoro 2 Formylbenzoic Acid

Elucidation of Reaction Mechanisms Involving the Formyl Group

The formyl group, an aldehyde functionality, is a key site for a variety of chemical transformations. Its reactivity is significantly influenced by the electronic effects of the adjacent carboxylic acid, chloro, and fluoro substituents on the aromatic ring.

Nucleophilic Addition and Condensation Reactions

The carbonyl carbon of the formyl group in 4-Chloro-3-fluoro-2-formylbenzoic acid is electrophilic and, therefore, susceptible to nucleophilic attack. This fundamental reaction can lead to a wide array of products. The presence of the electron-withdrawing chloro, fluoro, and carboxylic acid groups is expected to enhance the electrophilicity of the formyl carbon, making it more reactive towards nucleophiles compared to unsubstituted benzaldehyde.

Nucleophilic addition reactions typically proceed via a two-step mechanism: nucleophilic attack on the carbonyl carbon to form a tetrahedral intermediate, followed by protonation of the resulting alkoxide.

Condensation reactions, a subsequent step to nucleophilic addition, involve the elimination of a small molecule, usually water, to form a new double bond. Common condensation reactions involving aldehydes include the formation of imines (Schiff bases) with primary amines, acetals with alcohols, and cyanohydrins with cyanide ions. While specific studies on 4-Chloro-3-fluoro-2-formylbenzoic acid are limited, the reactivity of ortho-formylbenzoic acid suggests that it can readily undergo condensation with hydrazides to form corresponding hydrazones. This reactivity is anticipated to be mirrored in its halogenated analogue.

Selective Oxidation and Reduction Pathways

The formyl group of 4-Chloro-3-fluoro-2-formylbenzoic acid can be selectively oxidized or reduced, offering pathways to different functionalized derivatives.

Oxidation: Selective oxidation of the formyl group to a carboxylic acid would yield 4-chloro-3-fluorophthalic acid. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and milder reagents like silver oxide (Ag2O). The choice of oxidant and reaction conditions is crucial to avoid over-oxidation or reaction with other parts of the molecule. For instance, a method for oxidizing 3-fluoro-4-formylmethylbenzoate to the corresponding carboxylic acid utilizes sodium chlorite (B76162) (NaClO2) in the presence of sulfamic acid, which could be applicable to this substrate.

Reduction: The formyl group can be selectively reduced to a primary alcohol (a hydroxymethyl group) using various reducing agents. Common reagents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). The milder nature of NaBH4 often makes it the preferred reagent for the selective reduction of aldehydes in the presence of carboxylic acids. The resulting product would be 4-chloro-3-fluoro-2-(hydroxymethyl)benzoic acid.

Knoevenagel and Wittig Type Reactivity

Wittig Reaction: The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes or ketones and a phosphonium (B103445) ylide (Wittig reagent). wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comlibretexts.org The formyl group of 4-Chloro-3-fluoro-2-formylbenzoic acid can be converted to a substituted alkene via the Wittig reaction. The mechanism involves the nucleophilic attack of the ylide on the aldehyde's carbonyl carbon to form a betaine (B1666868) intermediate, which then collapses to form a four-membered oxaphosphetane ring. This intermediate subsequently fragments to yield the desired alkene and triphenylphosphine (B44618) oxide. The stereochemical outcome of the Wittig reaction can often be controlled by the nature of the ylide and the reaction conditions.

Reactivity Studies of the Carboxylic Acid Moiety

The carboxylic acid group is another key reactive center in 4-Chloro-3-fluoro-2-formylbenzoic acid, enabling the synthesis of various derivatives such as esters, amides, and anhydrides.

Esterification, Amidation, and Anhydride (B1165640) Formation Mechanisms

Esterification: Carboxylic acids can be converted to esters by reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and the ester is formed. The esterification of substituted benzoic acids is a well-established transformation.

Amidation: Amides can be synthesized from carboxylic acids by reaction with amines. This reaction typically requires the activation of the carboxylic acid, as amines are generally not nucleophilic enough to attack the neutral carboxylic acid directly. Common activating agents include carbodiimides (e.g., DCC, EDC) and other coupling reagents. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride or ester, which then readily reacts with the amine. Direct amidation can sometimes be achieved by heating the carboxylic acid and amine at high temperatures, driving off the water that is formed.

Anhydride Formation: Carboxylic acid anhydrides can be formed by the dehydration of two molecules of a carboxylic acid. This process usually requires high temperatures or the use of a strong dehydrating agent such as phosphorus pentoxide (P2O5). For a molecule like 4-Chloro-3-fluoro-2-formylbenzoic acid, intramolecular anhydride formation is not possible. Intermolecular anhydride formation would lead to a symmetric anhydride.

Decarboxylation Pathways and Conditions

Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. The decarboxylation of aromatic carboxylic acids is generally difficult and requires harsh conditions, such as high temperatures and the presence of a catalyst like copper powder. The stability of the resulting carbanion is a key factor in the ease of decarboxylation. For 4-Chloro-3-fluoro-2-formylbenzoic acid, the presence of electron-withdrawing groups on the aromatic ring would destabilize the aryl anion that would be formed upon decarboxylation, making the reaction even more challenging under standard conditions. However, specific enzymatic or microbial decarboxylation pathways have been observed for some substituted phthalic acids, suggesting that alternative, milder conditions might be possible. nih.gov For instance, bacterial strains have been shown to decarboxylate halogenated phthalic acids. nih.gov

Formation of Acyl Halides and Other Activated Derivatives

The carboxylic acid moiety of 4-Chloro-3-fluoro-2-formylbenzoic acid is a versatile functional group that can be converted into more reactive derivatives, facilitating a range of subsequent transformations. The most common activated derivatives are acyl chlorides, which serve as highly reactive intermediates for nucleophilic acyl substitution.

The synthesis of the corresponding acyl chloride, 4-chloro-3-fluoro-2-formylbenzoyl chloride, can be achieved using standard chlorinating agents. wikipedia.orggoogle.com Reagents such as thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are effective for this transformation. youtube.com The reaction with thionyl chloride proceeds by converting the carboxylic acid into a reactive chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. youtube.com This process typically releases sulfur dioxide and hydrogen chloride as gaseous byproducts.

Alternatively, phosphorus-based reagents like phosphorus trichloride (B1173362) (PCl₃) or phosphorus pentachloride (PCl₅) can be employed. researchgate.net PCl₃, for instance, reacts with three equivalents of the carboxylic acid to produce three equivalents of the acyl chloride and one equivalent of phosphorous acid. researchgate.net

Beyond acyl chlorides, other activated derivatives can be prepared. Acid anhydrides can be formed by reacting the carboxylic acid with an acyl chloride, such as acetyl chloride, in a process that results in a mixed anhydride. pearson.com Esterification can be readily achieved by reacting the benzoic acid with an alcohol under acidic conditions (Fischer esterification) or by converting it to the acyl chloride first, followed by reaction with an alcohol. These activated forms are crucial for synthesizing amides, esters, and other related compounds where direct reaction with the carboxylic acid would be too slow or inefficient.

| Reagent | Formula | Typical Conditions | Byproducts |

|---|---|---|---|

| Thionyl Chloride | SOCl₂ | Reflux, often with a catalytic amount of DMF | SO₂(g), HCl(g) |

| Oxalyl Chloride | (COCl)₂ | Anhydrous solvent (e.g., CH₂Cl₂, THF), room temperature, catalytic DMF | CO(g), CO₂(g), HCl(g) |

| Phosphorus Trichloride | PCl₃ | Heating/Reflux | H₃PO₃ |

| Phosphorus Pentachloride | PCl₅ | Heating/Reflux | POCl₃, HCl(g) |

Intermolecular and Intramolecular Reactivity Profiles

The reactivity of 4-Chloro-3-fluoro-2-formylbenzoic acid is dictated by its three functional groups: the carboxylic acid, the aldehyde, and the aryl halides.

Intermolecular Reactivity:

Carboxylic Acid: As discussed, it can be converted to acyl chlorides, esters, and amides. It can also undergo reduction to a primary alcohol using strong reducing agents like LiAlH₄ (which would also reduce the aldehyde).

Aldehyde: This group is susceptible to nucleophilic attack. It can undergo condensation reactions with amines to form imines (Schiff bases), react with hydrazines to form hydrazones, researchgate.net and participate in reactions like the Wittig reaction to form alkenes. It can be selectively reduced to an alcohol using mild reducing agents like NaBH₄ or oxidized to a carboxylic acid.

Aryl Halides: The chloro group can be displaced via SNAr or participate in cross-coupling and metal-halogen exchange reactions, as detailed previously.

Intramolecular Reactivity: The ortho disposition of the formyl and carboxylic acid groups creates a platform for intramolecular cyclization, a characteristic feature of 2-formylbenzoic acid and its derivatives. wikipedia.org This compound exists in equilibrium with its cyclic tautomer, a lactol named 3-hydroxyphthalide. wikipedia.org

This inherent tendency to cyclize can be exploited. For instance:

Lactone Formation (Phthalides): Selective reduction of the aldehyde group to a primary alcohol would create an intermediate that could readily undergo intramolecular esterification (lactonization), either spontaneously or under acidic/basic catalysis, to form a substituted phthalide (B148349) (isobenzofuranone) ring system. These structures are prevalent in many natural products and biologically active compounds. nih.gov

Isoindolinone Formation: Condensation of the aldehyde with a primary amine, followed by cyclization involving the carboxylic acid group, can lead to the formation of isoindolinone derivatives. Multicomponent reactions involving 2-formylbenzoic acid are known to produce such heterocyclic systems. wikipedia.org

Stereoelectronic Effects and Their Influence on Reaction Outcomes

The reactivity and regioselectivity of 4-Chloro-3-fluoro-2-formylbenzoic acid are governed by a combination of steric and electronic (stereoelectronic) effects exerted by its substituents.

Electronic Effects:

Inductive Effect (-I): All four substituents (F, Cl, CHO, COOH) are electron-withdrawing through the inductive effect due to the high electronegativity of the oxygen, fluorine, and chlorine atoms. The order of inductive withdrawal is generally F > Cl and (CHO, COOH) > Halogens.

Resonance Effect (±R):

The -CHO and -COOH groups are strongly electron-withdrawing via resonance (-R effect), deactivating the ring towards electrophilic substitution and activating it for nucleophilic substitution, especially at the ortho and para positions.

The F and Cl atoms are electron-donating via resonance (+R effect) due to their lone pairs, but this effect is weak and is generally outweighed by their strong inductive withdrawal.

Steric Effects and the Ortho Effect: The most significant steric interaction in the molecule is between the adjacent carboxylic acid and formyl groups at the C1 and C2 positions. This leads to a phenomenon known as the ortho effect . vedantu.comwikipedia.orgbyjus.com

The steric hindrance from the ortho-formyl group forces the -COOH group to twist out of the plane of the benzene (B151609) ring. wikipedia.orgcgchemistrysolutions.co.in This has two major consequences:

Inhibition of Resonance: The rotation disrupts the π-orbital overlap between the carboxylic acid and the aromatic ring. This minimizes the resonance interaction between them.

Increased Acidity: By inhibiting resonance, the carboxylate anion formed upon deprotonation is stabilized because the destabilizing electron-donating resonance from the ring is reduced. This twisting prevents coplanarity and makes the proton more acidic. Therefore, ortho-substituted benzoic acids are almost always stronger acids than their meta and para isomers, regardless of the electronic nature of the ortho substituent. vedantu.comlibretexts.org

The strong electron-withdrawing nature of the -CHO and -COOH groups greatly facilitates SNAr reactions.

The steric bulk around the C2-formyl and C3-fluoro positions may influence the approach of nucleophiles or catalysts, potentially favoring reactions at the more accessible C4-chloro position.

The inherent acidity and steric environment created by the ortho-formyl group will influence the conditions needed for reactions involving the carboxylic acid, such as esterification or acyl chloride formation.

In metal-halogen exchange, the acidity of the ortho-effect-enhanced carboxylic proton is the primary site of reaction for organolithium reagents, necessitating careful reaction design.

Advanced Spectroscopic and Structural Elucidation of 4 Chloro 3 Fluoro 2 Formylbenzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure, dynamics, and environment of atoms within a molecule.

To unambiguously assign the proton (¹H) and carbon (¹³C) signals of 4-Chloro-3-fluoro-2-formylbenzoic acid, a suite of multi-dimensional NMR experiments is utilized.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic proton, the formyl proton, and the carboxylic acid proton. The chemical shifts are influenced by the electron-withdrawing effects of the chloro, fluoro, formyl, and carboxylic acid groups.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule, including the aromatic carbons, the formyl carbon, and the carboxylic acid carbon.

COSY (Correlation Spectroscopy): This 2D NMR technique reveals proton-proton couplings. For 4-Chloro-3-fluoro-2-formylbenzoic acid, COSY would be used to confirm the connectivity between any coupled protons on the aromatic ring, although in this specific substituted pattern, only a single aromatic proton is present, limiting the utility of COSY for this part of the molecule. youtube.comsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This experiment is crucial for definitively assigning the carbon signals for the protonated aromatic carbon and the formyl carbon by correlating them to their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range couplings between protons and carbons (typically 2-3 bonds). sdsu.edu This is invaluable for mapping the complete carbon skeleton. For instance, the formyl proton would show correlations to the C2, C1, and C3 carbons of the benzene (B151609) ring. The aromatic proton would show correlations to its neighboring carbons, helping to piece together the substitution pattern.

Table 1: Predicted ¹H and ¹³C NMR Data for 4-Chloro-3-fluoro-2-formylbenzoic acid

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| H (Aromatic) | 7.8 - 8.2 | 125 - 130 | C (neighboring), C=O (formyl), C=O (carboxyl) |

| H (Formyl) | 10.0 - 10.5 | 185 - 195 | C2, C1, C3 |

Note: The chemical shift values are predictions based on typical ranges for similar functional groups and substitution patterns.

Fluorine-19 NMR is a highly sensitive technique for probing the local electronic environment of fluorine atoms. biophysics.org The ¹⁹F NMR spectrum of 4-Chloro-3-fluoro-2-formylbenzoic acid would show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal provides insight into the electron density around the fluorine atom, which is influenced by the neighboring chloro and formyl groups. colorado.edu Furthermore, coupling between the ¹⁹F nucleus and the nearby aromatic proton (³JHF) and carbons (nJCF) can be observed, providing additional structural confirmation. researchgate.netmdpi.com

Solid-state NMR (ssNMR) is instrumental in characterizing the structure and dynamics of materials in their solid form. nih.gov For 4-Chloro-3-fluoro-2-formylbenzoic acid, ssNMR can be used to:

Identify Polymorphs: Different crystalline forms (polymorphs) of the compound will give distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. nih.gov This allows for the identification and characterization of different polymorphic forms.

Probe Molecular Dynamics: By using various ssNMR techniques, it is possible to study the motion of different parts of the molecule in the solid state, such as the rotation of the formyl group or phenyl flips.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) provides the exact mass of the parent ion, which allows for the determination of the molecular formula. nih.govnih.gov For 4-Chloro-3-fluoro-2-formylbenzoic acid (C₈H₄ClFO₃), the expected exact mass can be calculated with high precision.

Upon ionization, the molecule can undergo fragmentation. Analyzing these fragmentation patterns provides valuable structural information. Common fragmentation pathways for benzoic acid derivatives include the loss of small neutral molecules such as H₂O, CO, and CO₂. nih.govmiamioh.edu

Table 2: Predicted HRMS Fragmentation Data for 4-Chloro-3-fluoro-2-formylbenzoic acid

| m/z (predicted) | Ion Formula | Fragmentation Pathway |

|---|---|---|

| 201.9809 | [C₈H₄ClFO₃]⁺ | Molecular Ion (M⁺) |

| 183.9704 | [C₈H₃ClFO₂]⁺ | M⁺ - H₂O |

| 173.9965 | [C₇H₄ClFO₂]⁺ | M⁺ - CO |

Note: The predicted m/z values are based on the most abundant isotopes.

Vibrational Spectroscopy (Infrared and Raman) for Detailed Functional Group Analysis and Hydrogen Bonding Interactions

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.gov The spectra provide a fingerprint of the compound, with specific peaks corresponding to the vibrations of different functional groups.

For 4-Chloro-3-fluoro-2-formylbenzoic acid, key vibrational modes include:

O-H Stretch: A broad band in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, is characteristic of the carboxylic acid O-H stretching, indicative of hydrogen bonding. researchgate.net

C=O Stretch: Two distinct C=O stretching vibrations are expected: one for the carboxylic acid (around 1700-1730 cm⁻¹) and one for the aldehyde (around 1680-1710 cm⁻¹). The exact positions of these bands can be influenced by intermolecular hydrogen bonding. unibe.ch

C-Cl and C-F Stretches: Vibrations corresponding to the carbon-halogen bonds will appear in the fingerprint region of the spectrum.

Aromatic C-H and C=C Stretches: These will give rise to characteristic bands in the IR and Raman spectra.

The presence and nature of hydrogen bonding, particularly the dimeric association common in carboxylic acids, can be inferred from shifts in the O-H and C=O stretching frequencies. researchgate.net

Table 3: Predicted Key Vibrational Frequencies for 4-Chloro-3-fluoro-2-formylbenzoic acid

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 |

| Aldehyde | C=O Stretch | 1680 - 1710 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

X-ray Crystallography for Precise Solid-State Molecular Structure and Crystal Packing Analysis

Single-crystal X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state. nih.gov For 4-Chloro-3-fluoro-2-formylbenzoic acid, this technique would reveal:

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred conformation of the molecule in the crystal lattice, including the dihedral angle between the carboxylic acid group and the benzene ring. nih.govresearchgate.net

Crystal Packing: How the molecules are arranged in the crystal lattice. It is highly probable that the molecules would form centrosymmetric dimers through hydrogen bonding between the carboxylic acid groups of two molecules. nih.govnih.govresearchgate.net

Intermolecular Interactions: Detailed information on other intermolecular interactions, such as halogen bonding or π-π stacking, that contribute to the stability of the crystal structure. eurjchem.com

The crystal structure would provide a definitive confirmation of the connectivity and stereochemistry of the molecule, validating the interpretations from spectroscopic data.

Advanced Spectroscopic Techniques for Investigating Conformational Preferences and Tautomeric Forms

The structural complexity of 4-Chloro-3-fluoro-2-formylbenzoic acid, arising from the rotational freedom of its formyl and carboxylic acid groups and the potential for tautomerism, necessitates the use of advanced spectroscopic and computational methods for a comprehensive understanding of its conformational landscape. While direct experimental data from advanced spectroscopic studies on this specific molecule are not extensively available in public literature, the application of these techniques can be understood through the analysis of related substituted benzoic acids. mdpi.com

The conformational preferences are largely dictated by the interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding between the ortho-positioned formyl and carboxyl groups. nih.govchemistryguru.com.sg Furthermore, the presence of the electron-withdrawing chlorine and fluorine atoms influences the electronic distribution within the benzene ring and the acidity of the involved protons, which can, in turn, affect both conformational stability and tautomeric equilibrium. mdpi.com

A significant structural aspect of 2-formylbenzoic acid and its derivatives is the existence of ring-chain tautomerism. wikipedia.org The open-chain form, 4-Chloro-3-fluoro-2-formylbenzoic acid, can exist in equilibrium with its cyclic hemiacetal (or lactol) tautomer, 4-chloro-3-fluoro-3-hydroxyphthalide. The position of this equilibrium is sensitive to the solvent, temperature, and the electronic effects of the substituents on the aromatic ring. wikipedia.org

Advanced spectroscopic techniques, coupled with computational chemistry, provide the necessary tools to probe these subtle structural details.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR techniques are paramount in distinguishing between different conformers and tautomers in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY/ROESY): These 2D NMR experiments are crucial for determining spatial proximities between protons. For 4-Chloro-3-fluoro-2-formylbenzoic acid, NOESY or ROESY can differentiate between conformers by observing through-space correlations. For instance, a correlation between the formyl proton and the carboxylic acid proton would provide definitive evidence for a conformation where these groups are in close proximity, likely facilitated by an intramolecular hydrogen bond. The absence of such a correlation might suggest a different spatial arrangement or the dominance of the cyclic tautomer.

Variable Temperature (VT) NMR: By acquiring NMR spectra at different temperatures, it is possible to study the dynamics of conformational exchange. Changes in chemical shifts and coupling constants with temperature can provide thermodynamic parameters (ΔG, ΔH, and ΔS) for the equilibrium between different conformers or tautomers. For example, if the equilibrium between the open-chain and cyclic tautomer is dynamic on the NMR timescale, VT-NMR could be used to either freeze out the individual species at low temperatures or observe averaged signals at high temperatures.

¹³C NMR Spectroscopy: The chemical shift of the carboxylic carbon is a sensitive probe for its chemical environment, including the state of hydrogen bonding. nih.gov A significant difference in the ¹³C chemical shift for the carbonyl and carboxyl carbons would be expected between the open-chain and cyclic tautomers.

Hypothetical ¹H and ¹³C NMR Data for Conformational and Tautomeric Analysis

The following table presents hypothetical NMR data to illustrate how these techniques could be applied to distinguish the different forms of the molecule in solution. Actual values would need to be determined experimentally.

| Form | Key ¹H NMR Correlations (NOESY/ROESY) | Expected ¹³C NMR Chemical Shifts (ppm) |

| Open-Chain Conformer A (Intramolecular H-bond) | Correlation between formyl-H and carboxylic acid-H. | Carboxyl C: ~165-170Formyl C: ~190-195 |

| Open-Chain Conformer B (No intramolecular H-bond) | No correlation between formyl-H and carboxylic acid-H. | Carboxyl C: ~170-175Formyl C: ~190-195 |

| Cyclic Tautomer (Lactol form) | Correlation between H on C1 and H on C7a (of the phthalide (B148349) ring). | C1 (formerly carboxyl): ~170-175C3 (formerly formyl, now hemiacetal): ~95-105 |

Rotational Spectroscopy

Microwave or rotational spectroscopy is a high-resolution gas-phase technique that can provide extremely precise information about the moments of inertia of a molecule. From these, the exact three-dimensional structure, including bond lengths and angles, can be determined. For a molecule like 4-Chloro-3-fluoro-2-formylbenzoic acid, rotational spectroscopy could unambiguously identify the preferred gas-phase conformer(s). By comparing the experimentally determined rotational constants with those calculated for various computationally optimized structures (e.g., different orientations of the -COOH and -CHO groups), the dominant conformer in the gas phase can be identified.

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are indispensable for complementing experimental data. mdpi.comresearchgate.net These methods can be used to:

Calculate the potential energy surface for the rotation around the C-C bonds connecting the formyl and carboxyl groups to the aromatic ring.

Determine the relative energies of different conformers and tautomers, thereby predicting their relative populations at a given temperature.

Predict spectroscopic parameters (e.g., NMR chemical shifts, rotational constants) for each stable structure, which can then be compared with experimental results to confirm structural assignments.

Summary of Advanced Techniques and Their Applications

| Spectroscopic Technique | Information Gained | Relevance to 4-Chloro-3-fluoro-2-formylbenzoic acid |

| NOESY/ROESY (2D NMR) | Through-space proton-proton proximities. | Differentiates between conformers based on the spatial arrangement of the formyl and carboxyl groups. |

| Variable Temperature NMR | Thermodynamic parameters of conformational or tautomeric equilibria. | Investigates the dynamic equilibrium between the open-chain and cyclic tautomers and between different rotational conformers. |

| Rotational Spectroscopy | Precise molecular geometry in the gas phase. | Unambiguously determines the dominant gas-phase conformer by matching experimental and calculated rotational constants. |

| Computational Chemistry (DFT) | Relative energies of conformers and tautomers; predicted spectroscopic parameters. | Provides a theoretical framework for understanding conformational preferences and aids in the interpretation of experimental spectroscopic data. researchgate.net |

Computational and Theoretical Chemistry Studies of 4 Chloro 3 Fluoro 2 Formylbenzoic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in solving the Schrödinger equation, provide a detailed picture of the electron distribution and energy levels within 4-Chloro-3-fluoro-2-formylbenzoic acid.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy difference between these two orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.

For substituted benzoic acids, the HOMO-LUMO gap is influenced by the nature and position of the substituents on the aromatic ring. researchgate.netnih.gov Electron-withdrawing groups, such as the chloro, fluoro, and formyl groups present in 4-Chloro-3-fluoro-2-formylbenzoic acid, tend to lower the energies of both the HOMO and LUMO. This effect is due to the inductive and resonance effects of the substituents, which pull electron density from the benzene (B151609) ring. semanticscholar.org

A smaller HOMO-LUMO gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In the case of 4-Chloro-3-fluoro-2-formylbenzoic acid, the combined electron-withdrawing nature of the substituents would be expected to result in a relatively low HOMO-LUMO gap, suggesting a predisposition to participate in chemical reactions.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Benzoic Acids

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Benzoic Acid | -6.8 | -1.2 | 5.6 |

| 4-Chlorobenzoic Acid | -7.0 | -1.5 | 5.5 |

| 3-Fluorobenzoic Acid | -7.1 | -1.4 | 5.7 |

| 2-Formylbenzoic Acid | -7.2 | -2.0 | 5.2 |

| 4-Chloro-3-fluoro-2-formylbenzoic acid (Estimated) | -7.4 | -2.3 | 5.1 |

Note: The values for 4-Chloro-3-fluoro-2-formylbenzoic acid are estimated based on trends observed in related substituted benzoic acids. Actual values would require specific quantum chemical calculations.

The distribution of electron density within a molecule is rarely uniform, leading to regions of partial positive and negative charge. This charge distribution can be analyzed through various methods, including the generation of electrostatic potential (ESP) maps. An ESP map illustrates the electrostatic potential on the electron density surface of a molecule, providing a visual representation of its charge distribution.

For 4-Chloro-3-fluoro-2-formylbenzoic acid, the electronegative oxygen, chlorine, and fluorine atoms would create regions of negative electrostatic potential (typically colored red or orange on an ESP map). Conversely, the hydrogen atoms, particularly the acidic proton of the carboxylic acid group, would exhibit positive electrostatic potential (colored blue). The aromatic ring itself will have a complex distribution influenced by the competing effects of the substituents.

Understanding the charge distribution is vital for predicting intermolecular interactions, such as hydrogen bonding, and for identifying reactive sites for electrophilic and nucleophilic attack. For instance, the positive potential around the carboxylic acid proton highlights its acidity, while the negative potential on the carbonyl oxygen of the formyl and carboxyl groups indicates their potential to act as hydrogen bond acceptors.

Density Functional Theory (DFT) for Geometry Optimization and Energy Calculations

Density Functional Theory (DFT) is a widely used computational method that relates the electronic energy of a molecule to its electron density. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule, a process known as geometry optimization. capes.gov.br

For 4-Chloro-3-fluoro-2-formylbenzoic acid, DFT calculations would be employed to predict bond lengths, bond angles, and dihedral angles. researchgate.net The presence of bulky and polar substituents in close proximity on the benzene ring will likely lead to some degree of steric strain, which may cause the carboxyl and formyl groups to be twisted out of the plane of the aromatic ring. researchgate.net Geometry optimization would reveal the extent of this distortion and provide the lowest energy conformation of the molecule.

DFT methods, such as B3LYP, are often used in conjunction with a basis set, like 6-311++G(d,p), to achieve a balance between accuracy and computational cost for molecules of this size. researchgate.net

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry is a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra. For 4-Chloro-3-fluoro-2-formylbenzoic acid, DFT calculations can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

The Gauge-Independent Atomic Orbital (GIAO) method, often used within a DFT framework, is a common approach for calculating NMR chemical shifts. ucl.ac.ukacs.org The predicted chemical shifts for the ¹H and ¹³C nuclei in 4-Chloro-3-fluoro-2-formylbenzoic acid would be influenced by the electronic environment created by the chloro, fluoro, formyl, and carboxyl groups. While empirical prediction methods exist, DFT calculations can provide more accurate assignments, especially for complex substitution patterns where substituent effects are not simply additive. bohrium.com

Similarly, DFT calculations can predict the vibrational frequencies corresponding to the stretching and bending modes of the various functional groups in the molecule. These predicted frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral peaks.

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm) for a Substituted Benzoic Acid

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

|---|---|---|

| H (Carboxyl) | 12.5 | 12.3 |

| H (Formyl) | 10.1 | 9.9 |

| H (Aromatic) | 8.2 | 8.0 |

| H (Aromatic) | 7.8 | 7.6 |

Note: This is a representative table illustrating the typical correlation between predicted and experimental data. Specific values for 4-Chloro-3-fluoro-2-formylbenzoic acid would require dedicated calculations.

Investigation of Reaction Mechanisms and Transition States using DFT

DFT is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. ccspublishing.org.cn For 4-Chloro-3-fluoro-2-formylbenzoic acid, DFT could be used to study various reactions, such as its decarboxylation, esterification, or reactions involving the formyl group.

By calculating the energies of the reactants, products, and any intermediates and transition states, a reaction energy profile can be constructed. The height of the energy barrier at the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. For example, a DFT study on the decarboxylation of substituted benzoic acids could reveal how the chloro and fluoro substituents influence the stability of the transition state and, consequently, the ease of the reaction. researchgate.net

Conformational Analysis and Intramolecular Interactions

The presence of multiple rotatable bonds in 4-Chloro-3-fluoro-2-formylbenzoic acid, specifically around the C-C bonds connecting the carboxyl and formyl groups to the ring, and the C-O bond of the carboxyl group, gives rise to different possible conformations. Conformational analysis aims to identify the stable conformers and to determine their relative energies.

A key aspect of the conformational landscape of this molecule is the potential for intramolecular interactions. For instance, an intramolecular hydrogen bond could form between the hydrogen of the carboxylic acid and the oxygen of the adjacent formyl group, or with the fluorine atom. rsc.orgnih.gov Such interactions can significantly stabilize certain conformations over others.

DFT calculations can be used to perform a systematic scan of the potential energy surface by rotating the relevant dihedral angles. This allows for the identification of all energy minima, corresponding to stable conformers, and the energy barriers that separate them. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution. The steric hindrance between the ortho-formyl group and the adjacent fluoro and carboxyl groups will play a significant role in determining the preferred conformation. nih.gov

Solvation Effects and Their Impact on Molecular Structure and Reactivity in Solution

Computational and theoretical chemistry studies are pivotal in elucidating the intricate interplay between a solute and its solvent environment. For 4-Chloro-3-fluoro-2-formylbenzoic acid, solvation effects are expected to significantly influence its molecular structure, conformational equilibrium, and subsequent reactivity. While direct computational studies on this specific molecule are not extensively available in the literature, a comprehensive understanding can be built by analogy to extensive research on similarly substituted benzoic acids. ucl.ac.ukbohrium.com

The behavior of 4-Chloro-3-fluoro-2-formylbenzoic acid in solution is primarily dictated by the interactions of its functional groups—carboxylic acid, formyl, chloro, and fluoro—with the surrounding solvent molecules. The most significant of these is the carboxylic acid group, which can engage in strong hydrogen bonding. Theoretical models, particularly the Polarizable Continuum Model (PCM) and its variants like the Integral Equation Formalism PCM (IEFPCM), are standard methods used to simulate these solvent effects by representing the solvent as a continuous dielectric medium. gaussian.comresearchgate.net These models allow for the calculation of molecular properties in solution, providing insights into how the solvent modulates structure and reactivity.

Competition Between Intermolecular and Intramolecular Interactions

A key feature of 2-substituted benzoic acids is the potential for intramolecular hydrogen bonding between the ortho-substituent and the carboxylic acid group. In 4-Chloro-3-fluoro-2-formylbenzoic acid, an intramolecular hydrogen bond can form between the carboxylic proton and the oxygen of the formyl group. This interaction stabilizes a specific planar conformation of the molecule in the gas phase or in non-polar solvents.

However, in solution, a competition arises between this intramolecular hydrogen bond, the formation of intermolecular hydrogen-bonded dimers with other acid molecules, and the formation of hydrogen bonds with solvent molecules. ucl.ac.ukrsc.org The outcome of this competition is largely dependent on the nature of the solvent.

Computational studies on various substituted benzoic acids categorize solvents into two main groups based on their hydrogen bonding capabilities: bohrium.com

Apolar or Weakly Polar Solvents: In solvents with low hydrogen bond acceptor propensity (e.g., chloroform, toluene (B28343), carbon tetrachloride), the formation of carboxylic acid dimers through intermolecular hydrogen bonds is a dominant feature. ucl.ac.uk For 4-Chloro-3-fluoro-2-formylbenzoic acid, an equilibrium would exist between the monomeric form (stabilized by the intramolecular hydrogen bond) and the intermolecular dimer.

Polar, Hydrogen-Bonding Solvents: In solvents with a high hydrogen bond acceptor propensity (e.g., dimethyl sulfoxide (B87167) (DMSO), methanol, tetrahydrofuran (B95107) (THF), water), the solvent molecules effectively compete for the carboxylic acid's proton. ucl.ac.ukbohrium.com They disrupt both the intramolecular hydrogen bond and the formation of intermolecular dimers by forming strong solute-solvent hydrogen bonds. This leads to the predominance of solvated monomers in solution.

The shift in equilibrium between these states can be computationally predicted and experimentally verified through spectroscopic methods like FTIR, which shows distinct carbonyl (C=O) stretching frequencies for the monomer, dimer, and solvated species.

Impact on Molecular Conformation

The solvent environment directly impacts the conformational landscape of 4-Chloro-3-fluoro-2-formylbenzoic acid. The key dihedral angles involve the rotation of the carboxylic acid and formyl groups relative to the benzene ring.

In the gas phase or non-polar solvents, the conformation is likely dominated by the planar structure stabilized by the O-H···O=C intramolecular hydrogen bond. In polar, protic, or aprotic hydrogen-bond accepting solvents, the disruption of this internal bond allows for greater rotational freedom. This can lead to a distribution of conformers in solution. Computational studies using solvent continuum models can predict the relative energies of these conformers and their population distribution in different solvents.

Table 1: Predicted Dominant Species and Conformational Effects of 4-Chloro-3-fluoro-2-formylbenzoic acid in Various Solvents

| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Dominant Species | Impact on Intramolecular H-Bond | Predicted Effect on Reactivity |

| Toluene | Apolar | 2.4 | Intermolecular Dimers & Monomers | Largely intact in monomeric form | Lowered acidity due to dimerization |

| Chloroform | Weakly Polar | 4.8 | Intermolecular Dimers & Monomers | Largely intact in monomeric form | Moderate acidity |

| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | Solvated Monomers | Disrupted | Enhanced acidity and reactivity of the formyl group |

| Acetonitrile | Polar Aprotic | 37.5 | Solvated Monomers | Disrupted | Enhanced acidity and reactivity of the formyl group |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 46.7 | Solvated Monomers | Significantly Disrupted | Markedly enhanced acidity |

| Water | Polar Protic | 80.1 | Solvated Monomers / Anion | Significantly Disrupted | Increased dissociation (acidity) |

This table is generated based on established principles from studies on analogous substituted benzoic acids and represents expected behavior rather than direct experimental data for the title compound. ucl.ac.ukbohrium.com

Influence on Chemical Reactivity

Solvation significantly modulates the chemical reactivity of 4-Chloro-3-fluoro-2-formylbenzoic acid, primarily by altering its acidity and the electrophilicity of its functional groups.

Acidity (pKa): The acidity of the carboxylic group is highly sensitive to the solvent. In apolar solvents, dimerization effectively lowers the apparent acidity. In polar, hydrogen-bond accepting solvents, the stabilization of the resulting carboxylate anion through solvation leads to a significant increase in acidity (a lower pKa value). rsc.org Computational models can predict these pKa shifts by calculating the Gibbs free energy of dissociation in different solvent continua.

Reactivity of the Formyl Group: The formyl group's reactivity towards nucleophiles is also influenced by the solvent. In solvents that form hydrogen bonds with the formyl oxygen, the carbonyl carbon becomes more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, the disruption of the intramolecular hydrogen bond in polar solvents frees the formyl group from this interaction, potentially increasing its availability for reactions. Theoretical studies on related aldehydes show that protic solvents can stabilize the transition state of nucleophilic addition, thereby increasing the reaction rate. nih.govfrontiersin.org

Table 2: Calculated Solvation Free Energies (ΔGsolv) and Predicted pKa Shifts in Different Solvents

| Solvent | Solvation Model | Calculated ΔGsolv (kcal/mol) (Neutral Acid) | Calculated ΔGsolv (kcal/mol) (Anion) | Predicted pKa Shift (Relative to Gas Phase) |

| Chloroform | IEFPCM | -8.5 | -55.2 | Moderate Decrease |

| Acetonitrile | IEFPCM | -10.1 | -68.9 | Significant Decrease |

| DMSO | IEFPCM | -11.5 | -72.4 | Very Significant Decrease |

| Water | IEFPCM | -12.8 | -78.6 | Largest Decrease |

Note: The values presented are hypothetical and illustrative, based on typical computational results for substituted benzoic acids. They demonstrate the trend that polar solvents stabilize the charged anion much more than the neutral acid, leading to increased acidity (lower pKa).

Applications of 4 Chloro 3 Fluoro 2 Formylbenzoic Acid in Complex Organic Synthesis

Role as a Key Building Block for the Construction of Diverse Molecular Architectures

Synthesis of Functionalized Heterocyclic Systems Incorporating the Benzoic Acid Moiety

Despite the promising structural features of 4-Chloro-3-fluoro-2-formylbenzoic acid for the synthesis of heterocyclic systems, a comprehensive search of the chemical literature did not yield specific examples of its utilization in the construction of nitrogen-, oxygen-, or sulfur-containing heterocycles.

Nitrogen-Containing Heterocycles (e.g., Quinolines, Indoles, Pyridines)

There is currently no available scientific literature that describes the use of 4-Chloro-3-fluoro-2-formylbenzoic acid in the synthesis of nitrogen-containing heterocycles such as quinolines, indoles, or pyridines. General synthetic routes for these heterocycles are well-established, often employing precursors like anilines and substituted acetanilides for quinolines, or utilizing various cyclization strategies for indoles and pyridines. nih.govnih.govorganic-chemistry.orgnih.gov However, the specific application of 4-Chloro-3-fluoro-2-formylbenzoic acid as a starting material or intermediate in these syntheses has not been documented.

Oxygen-Containing Heterocycles (e.g., Benzofurans, Chromenes, Dioxines)

Similarly, the synthesis of oxygen-containing heterocycles such as benzofurans, chromenes, and dioxins from 4-Chloro-3-fluoro-2-formylbenzoic acid is not described in the current body of scientific literature. Established methods for benzofuran (B130515) synthesis, for example, often involve the cyclization of precursors like ortho-hydroxystilbenes or 2-hydroxystilbenes. nih.govorganic-chemistry.orgnih.gov While the ortho-formylbenzoic acid moiety could theoretically be a precursor to certain oxygen-containing ring systems, its practical application for this purpose has not been reported.

Sulfur-Containing Heterocycles

A review of the available chemical literature indicates that there are no published reports on the use of 4-Chloro-3-fluoro-2-formylbenzoic acid for the synthesis of sulfur-containing heterocycles.

Precursor for Advanced Aromatic and Polycyclic Systems

The potential of 4-Chloro-3-fluoro-2-formylbenzoic acid as a precursor for the synthesis of advanced aromatic and polycyclic systems has not been documented in the scientific literature. The combination of functional groups on the aromatic ring could, in principle, allow for its use in annulation reactions or other transformations leading to the formation of larger, more complex aromatic structures. However, specific examples or methodologies employing this compound for such purposes are not currently available in published research.

Derivatization for the Synthesis of Specialty Chemicals and Advanced Intermediates

While the structure of 4-Chloro-3-fluoro-2-formylbenzoic acid suggests that it could be derivatized to produce a range of specialty chemicals and advanced intermediates, there is a lack of specific, documented examples in the scientific literature. The aldehyde and carboxylic acid functionalities are amenable to a wide array of chemical modifications, which could lead to the synthesis of valuable molecules for various applications. Nevertheless, detailed research findings on the specific derivatization of this compound and the synthesis of corresponding specialty chemicals or advanced intermediates are not present in the currently accessible scientific domain.

Integration into Multi-Step Total Synthesis Strategies of Complex Natural Products or Designed Molecules

The true value of a building block in total synthesis is demonstrated by its ability to be seamlessly integrated into a convergent or linear sequence to furnish a complex target. While no complete total synthesis explicitly citing the use of 4-Chloro-3-fluoro-2-formylbenzoic acid has been identified, its potential applications can be inferred from the reactivity of its constituent functional groups.

The ortho-formylbenzoic acid moiety is a well-established precursor for the synthesis of various heterocyclic systems. For instance, condensation reactions involving the aldehyde group with primary amines can lead to the formation of an imine, which can subsequently undergo intramolecular cyclization with the carboxylic acid to yield isoindolinones. researchgate.netthieme-connect.cominformahealthcare.comorganic-chemistry.org This structural motif is found in a range of natural products and pharmacologically active compounds.

Furthermore, the aldehyde can serve as a handle for carbon-carbon bond formations, such as aldol (B89426) reactions, Wittig reactions, or Grignard additions, to build more complex side chains. The carboxylic acid can be converted into an ester or amide to introduce further diversity or to act as a directing group in subsequent C-H activation reactions. The chloro and fluoro substituents can modulate the reactivity of the aromatic ring and can be retained in the final product or potentially be subjected to cross-coupling reactions to introduce further complexity.

For example, in a hypothetical total synthesis of a complex alkaloid containing a substituted isoindolinone core, 4-Chloro-3-fluoro-2-formylbenzoic acid could serve as a key starting material. The synthesis might proceed as follows:

Condensation and Cyclization: Reaction with a chiral amine would form a chiral isoindolinone, setting a key stereocenter.

Side Chain Elaboration: The remaining functional groups on the amine partner would be elaborated through a series of transformations.

Late-Stage Modification: The chloro or fluoro groups could be utilized in a late-stage palladium-catalyzed cross-coupling reaction to attach another complex fragment of the target molecule.

This hypothetical strategy highlights how the multiple functionalities of 4-Chloro-3-fluoro-2-formylbenzoic acid can be strategically employed to control reactivity and build molecular complexity in a stepwise manner.

Table 1: Potential Reactions for Integrating 4-Chloro-3-fluoro-2-formylbenzoic acid into Total Synthesis

| Reaction Type | Functional Group Involved | Potential Outcome |

| Reductive Amination | Formyl | Formation of a secondary amine |

| Wittig Reaction | Formyl | Carbon-carbon double bond formation |

| Aldol Condensation | Formyl | β-hydroxy carbonyl formation |

| Fischer Esterification | Carboxylic Acid | Ester formation |

| Amide Coupling | Carboxylic Acid | Amide bond formation |

| Pictet-Spengler Reaction | Formyl (after conversion) | Tetrahydroisoquinoline synthesis |

| Suzuki Coupling | Chloro | Aryl-aryl bond formation |

Strategic Utilization in Fragment-Based Approaches to Molecular Assembly

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for the identification of lead compounds. dtu.dkresearchgate.netresearchgate.netnih.govnih.gov This approach relies on screening small, low-molecular-weight compounds (fragments) that bind weakly to a biological target. The structural information from these initial hits is then used to design more potent ligands by growing, linking, or merging fragments.

4-Chloro-3-fluoro-2-formylbenzoic acid possesses several characteristics that make it an attractive scaffold for a fragment library. Its relatively low molecular weight and the presence of multiple hydrogen bond donors and acceptors, along with a defined three-dimensional shape due to the ortho substituents, make it well-suited for probing the binding sites of proteins.

The strategic value of this compound in a fragment-based approach lies in the distinct vectors for chemical elaboration offered by its functional groups. The formyl and carboxylic acid groups provide clear points for synthetic modification to grow the fragment into a larger, more potent molecule. The chloro and fluoro substituents can engage in specific halogen bonding interactions with the protein target and also provide sites for further derivatization.

For instance, if a fragment screen identified 4-Chloro-3-fluoro-2-formylbenzoic acid as a binder to a particular enzyme, the following steps could be taken:

Structural Biology: X-ray crystallography or NMR spectroscopy would be used to determine the binding mode of the fragment in the active site of the enzyme.

Fragment Growth: Based on the structural data, synthetic chemistry would be employed to extend the fragment from the formyl or carboxylic acid positions to interact with nearby amino acid residues, thereby increasing binding affinity. For example, the aldehyde could be converted to an alcohol, which could then be used to form an ether linkage with a larger chemical moiety.

Fragment Linking: If another fragment is found to bind in a proximal pocket, a linker could be designed to connect the two fragments, leading to a significant increase in potency.

The fluorine atom in the molecule is particularly interesting from an FBDD perspective, as it can be used as a sensitive NMR probe to detect binding to the target protein. nih.gov 19F NMR screening is a powerful technique for identifying fragment hits, and the presence of a fluorine atom in 4-Chloro-3-fluoro-2-formylbenzoic acid makes it directly amenable to this screening method.

Table 2: Properties of 4-Chloro-3-fluoro-2-formylbenzoic acid Relevant to Fragment-Based Drug Discovery

| Property | Relevance |

| Low Molecular Weight | Adheres to the "Rule of Three" for fragments. |

| Multiple H-bond donors/acceptors | Increases the likelihood of specific interactions with a protein target. |

| Defined 3D shape | Provides good shape complementarity to binding pockets. |

| Synthetic handles (formyl, carboxyl) | Allows for straightforward chemical elaboration and fragment growing. |

| Halogen substituents (Cl, F) | Can participate in halogen bonding and offer sites for modification. |

| Fluorine atom | Enables the use of 19F NMR for screening and binding studies. |

While the direct application of 4-Chloro-3-fluoro-2-formylbenzoic acid in these advanced synthetic strategies is yet to be widely reported, its chemical attributes strongly suggest its potential as a valuable tool for the construction of complex organic molecules and the discovery of new bioactive compounds.

Future Research Directions and Unexplored Avenues for 4 Chloro 3 Fluoro 2 Formylbenzoic Acid

Development of Novel and More Efficient Stereoselective Synthetic Routes

The creation of chiral molecules with high enantiomeric purity is a cornerstone of modern pharmaceutical and materials science. For derivatives of 4-Chloro-3-fluoro-2-formylbenzoic acid, the development of stereoselective synthetic routes is a critical area for future research. Current synthetic methods often result in racemic mixtures, requiring challenging and costly resolution steps. Future efforts will likely focus on the design and implementation of catalytic asymmetric transformations that can introduce chirality in a controlled manner.

One promising approach involves the stereoselective activation of C-F bonds. Research into the use of frustrated Lewis pairs (FLPs) with chiral Lewis bases has shown potential for the desymmetrization of geminal difluoroalkanes. nih.gov This methodology could be adapted to selectively activate one of the enantiotopic positions in prochiral derivatives of 4-Chloro-3-fluoro-2-formylbenzoic acid, leading to the formation of enantioenriched products. nih.gov The development of enantiopure chiral sulfides as part of the FLP system could allow for high stereospecificity in subsequent nucleophilic substitution reactions. nih.gov

Future research could explore the following:

Catalytic Asymmetric Reduction: The asymmetric reduction of the formyl group to a chiral alcohol is a direct route to introduce a stereocenter. The development of novel chiral catalysts, such as those based on transition metals with chiral ligands, will be crucial.

Organocatalysis: The use of small organic molecules as catalysts for stereoselective transformations of the formyl or carboxylic acid groups represents a powerful and environmentally friendly alternative to metal-based catalysts.

Enzymatic Resolutions: Biocatalysis, using enzymes such as lipases or esterases, could be employed for the kinetic resolution of racemic derivatives, providing access to enantiomerically pure compounds.

Exploration of Unconventional Reactivity Patterns and Uncatalyzed Transformations

The inherent reactivity of the functional groups in 4-Chloro-3-fluoro-2-formylbenzoic acid provides a platform for exploring novel chemical transformations. While traditional reactions of aldehydes and carboxylic acids are well-established, future research will likely delve into less conventional reactivity patterns and the development of catalyst-free transformations.

The interplay between the electron-withdrawing formyl and carboxylic acid groups, and the halogen substituents, can lead to unique reactivity. For instance, the acidity of the formyl proton could be exploited in novel C-H activation reactions. Furthermore, the development of uncatalyzed, or "on-water," reactions is a growing area of interest in green chemistry. The potential for 4-Chloro-3-fluoro-2-formylbenzoic acid and its derivatives to undergo reactions in aqueous media without the need for catalysts could lead to more sustainable synthetic processes.

Key areas for future investigation include:

Photoredox Catalysis: The use of visible light to initiate novel bond-forming reactions could unlock new reaction pathways for this molecule.

Mechanochemistry: The application of mechanical force to induce chemical reactions in the absence of solvents is a green and efficient approach that could be applied to transformations of 4-Chloro-3-fluoro-2-formylbenzoic acid.

Multicomponent Reactions: Designing novel one-pot, multicomponent reactions involving this compound would enable the rapid construction of complex molecular scaffolds with high atom economy.

Application in Supramolecular Chemistry and Self-Assembly Processes

The presence of both hydrogen bond donors (carboxylic acid) and acceptors (carbonyl of the formyl and carboxylic acid groups), along with the potential for halogen bonding, makes 4-Chloro-3-fluoro-2-formylbenzoic acid an excellent candidate for applications in supramolecular chemistry and crystal engineering. The ability of molecules to self-assemble into well-defined, ordered structures is fundamental to the development of new materials with tailored properties.

Studies on related chlorobenzoic acids have demonstrated their ability to form cocrystals and molecular salts with other organic molecules, such as aminopyridines, through a network of hydrogen bonds and other non-covalent interactions. mdpi.com The position of the chloro substituent has been shown to play a role in the resulting supramolecular assemblies. mdpi.com Similarly, the specific substitution pattern of 4-Chloro-3-fluoro-2-formylbenzoic acid can be expected to direct the formation of unique supramolecular architectures.

Future research in this area could focus on:

Cocrystal Engineering: The systematic study of cocrystal formation with a variety of coformers to create new solid-state forms with altered physicochemical properties, such as solubility and stability.